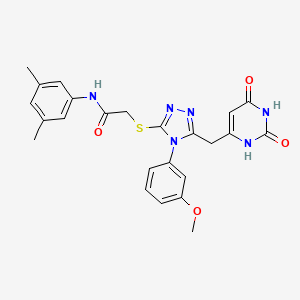

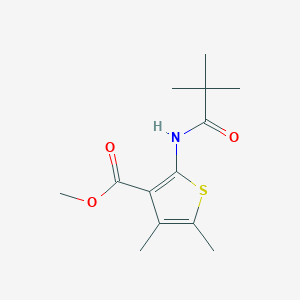

2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

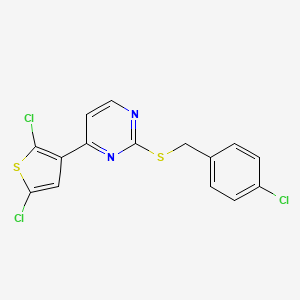

The compound “2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring and a benzamide group . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzamide is a simple carboxamide group attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazole derivatives are generally synthesized through cycloaddition reactions or from α,β-unsaturated carbonyl compounds . Benzamide derivatives can be synthesized through the reaction of benzoic acid with amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the benzamide group. The presence of fluorine atoms would also be a notable feature, as fluorine is highly electronegative and can significantly influence the chemical properties of the compound .Chemical Reactions Analysis

Isoxazole rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the fluorine atoms and the benzamide group can also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole ring, the benzamide group, and the fluorine atoms would all contribute to its properties .科学的研究の応用

Disposition and Metabolism Studies

One study investigates the disposition and metabolism of a compound related to 2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, highlighting its potential as an orexin receptor antagonist for the treatment of insomnia. The study demonstrates the compound's metabolism and elimination pathways in humans, providing insights into its pharmacokinetics and the role of metabolites in its activity (Renzulli et al., 2011).

Antitumor and Antiviral Properties

Research on fluorinated benzothiazoles, which are structurally related to the compound , shows significant cytotoxic activity in vitro against certain cancer cell lines, suggesting a potential for the development of antitumor agents. This research highlights the importance of fluorination in enhancing the antitumor efficacy of benzothiazoles (Hutchinson et al., 2001).

Antimicrobial Activity

Another study explores the antimicrobial activity of fluorinated benzamide analogs, revealing significant activity against both fungal and bacterial pathogens. This suggests the potential use of such compounds in the development of new antimicrobial agents with enhanced efficacy due to the presence of fluorine atoms (Carmellino et al., 1994).

Novel Synthesis Approaches

A different study reports on the catalyst- and solvent-free synthesis of a fluorinated benzamide compound through a microwave-assisted Fries rearrangement, highlighting innovative approaches to the synthesis of fluorinated pharmaceuticals. This research underscores the importance of developing efficient synthesis methods for such compounds, which could have wide-ranging applications in drug development (Moreno-Fuquen et al., 2019).

Neuropharmacological Applications

Additionally, a study on the role of orexin-1 receptor mechanisms in compulsive food consumption demonstrates the therapeutic potential of compounds targeting these receptors, including those structurally related to this compound, in treating binge eating disorders (Piccoli et al., 2012).

将来の方向性

特性

IUPAC Name |

2-fluoro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOROBYSZZQXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B2869433.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide](/img/structure/B2869436.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)

![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)